1-Isocyanato-2-(3-isocyanatopropoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-2-(3-isocyanatopropoxy)propane is a chemical compound with the molecular formula C8H12N2O3. It is characterized by the presence of two isocyanate groups attached to a propane backbone.
Vorbereitungsmethoden
The synthesis of 1-Isocyanato-2-(3-isocyanatopropoxy)propane typically involves the reaction of a diol with phosgene or a similar reagent to introduce the isocyanate groups. The reaction conditions often require a controlled environment to prevent the formation of unwanted by-products. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Isocyanato-2-(3-isocyanatopropoxy)propane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: This compound can participate in polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Substitution Reactions: Under certain conditions, the isocyanate groups can be substituted by other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polyurethanes .
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-2-(3-isocyanatopropoxy)propane has several scientific research applications:
Polymer Chemistry: It is used as a building block for the synthesis of polyurethanes, which have applications in foams, elastomers, and coatings.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: It is explored for its potential use in drug delivery systems and medical devices due to its reactivity and ability to form biocompatible polymers.
Wirkmechanismus
The mechanism of action of 1-Isocyanato-2-(3-isocyanatopropoxy)propane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various products. The molecular targets include hydroxyl and amine groups, which are commonly found in biological molecules and polymers .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-2-(3-isocyanatopropoxy)propane can be compared with other isocyanate compounds such as:
1-Isocyanato-2-methylpropane: This compound has a similar structure but with a methyl group instead of the isocyanatopropoxy group.
1-Isocyanatopropane: This simpler compound has only one isocyanate group and is used in different types of polymerization reactions.
The uniqueness of this compound lies in its dual isocyanate functionality, which allows for the formation of more complex and cross-linked polymer structures .
Eigenschaften
CAS-Nummer |
188646-57-3 |
---|---|
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
1-isocyanato-2-(3-isocyanatopropoxy)propane |
InChI |
InChI=1S/C8H12N2O3/c1-8(5-10-7-12)13-4-2-3-9-6-11/h8H,2-5H2,1H3 |
InChI-Schlüssel |
LWIGDOMREWCGHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=C=O)OCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.